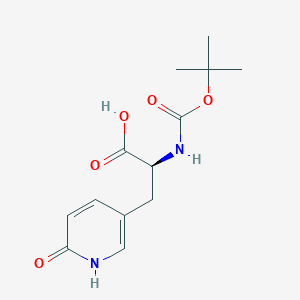

(S)-Boc-2-Hydroxy-5-pyridylalanine

Description

Significance of Non-Canonical Amino Acids in Peptidomimetic and Drug Discovery Research

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 standard proteinogenic amino acids. Their incorporation into peptide structures is a powerful strategy in medicinal chemistry and materials science. Unlike their canonical counterparts, ncAAs offer a vast diversity of side-chain functionalities, stereochemistries, and backbone structures. researchgate.netacs.org This diversity allows for the fine-tuning of peptide properties to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability, low oral bioavailability, and limited cell permeability.

The introduction of ncAAs can enforce specific secondary structures (e.g., helices or turns), enhance resistance to proteolytic degradation by enzymes, and introduce novel binding interactions with biological targets. mdpi.com By modifying the side chains or the peptide backbone, researchers can design peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved drug-like properties. researchgate.netacs.org This rational design approach is highly dependent on understanding the structure-function relationship of each unique ncAA, making them indispensable tools in modern drug discovery. nih.gov

Overview of Pyridylalanine Derivatives as Versatile Amino Acid Scaffolds

Among the diverse classes of ncAAs, pyridylalanine (Pya) derivatives are of particular interest. youtube.com These compounds are structural analogues of the aromatic amino acid phenylalanine, where a phenyl ring is replaced by a pyridine (B92270) ring. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which significantly alters the electronic and physicochemical properties compared to phenylalanine or tyrosine.

Pyridylalanine derivatives serve as versatile scaffolds that can be used to modulate the hydrophilicity, isoelectric point, and binding characteristics of peptides. researchgate.net For instance, the incorporation of 3- and 4-pyridylalanine has been shown to enhance the aqueous solubility of hormones like glucagon (B607659) while maintaining biological activity. nih.gov Furthermore, pyridylalanines are used as constrained analogues of histidine, providing a tool to probe the role of this key residue in peptide-protein interactions and enzyme active sites. nih.gov Chemoenzymatic routes have been developed for the efficient, enantiomerically pure synthesis of various pyridylalanine derivatives, highlighting their importance and accessibility for research. researchgate.netrsc.orgresearchgate.net

Research Trajectories for (S)-Boc-2-Hydroxy-5-pyridylalanine within Chemical and Biological Sciences

This compound is the N-Boc-protected form of L-β-(5-Hydroxy-2-pyridyl)-alanine, a compound also known as L-azatyrosine. Research interest in this specific scaffold is largely driven by the significant biological activities of L-azatyrosine. Isolated from Streptomyces chibanensis, L-azatyrosine is an antibiotic that has demonstrated remarkable anti-tumor properties. researchgate.netjst.go.jp It can selectively inhibit the growth of cells transformed by oncogenes like ras and can even revert them to a normal phenotype, a trait of immense interest in cancer research. acs.orgwhiterose.ac.uk

The primary research trajectory for this compound is its use as a critical chemical building block. The tert-butyloxycarbonyl (Boc) group is a standard protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). nih.govspringernature.com By protecting the α-amino group, this compound allows for the precise, stepwise incorporation of the L-azatyrosine residue into peptide chains. nih.gov This enables the creation of novel peptides and peptidomimetics designed to leverage the anti-tumor or anti-infective properties of the azatyrosine (B1250254) core. acs.orgrsc.org Research focuses on developing efficient syntheses of this building block and using it to create analogues with improved potency and pharmacokinetic profiles. jst.go.jpingentaconnect.com

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(6-oxo-1H-pyridin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(19)15-9(11(17)18)6-8-4-5-10(16)14-7-8/h4-5,7,9H,6H2,1-3H3,(H,14,16)(H,15,19)(H,17,18)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAQTPLFVQFAJL-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC(=O)C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC(=O)C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Integration of S Boc 2 Hydroxy 5 Pyridylalanine into Advanced Molecular Architectures

Solid-Phase Peptide Synthesis (SPPS) Incorporating (S)-Boc-2-Hydroxy-5-pyridylalanine

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids on a solid support. bachem.com The incorporation of non-natural amino acids like this compound into this process expands the chemical diversity and functional potential of the resulting peptides.

The two primary strategies in SPPS are Boc/Bzl and Fmoc/tBu. beilstein-journals.org The Boc/Bzl strategy utilizes the acid-labile Boc group for temporary Nα-protection and benzyl-based groups for more permanent side-chain protection. peptide.com In contrast, the Fmoc/tBu strategy employs the base-labile Fmoc group for Nα-protection and acid-labile groups like tert-butyl (tBu) for side-chain protection. beilstein-journals.org This orthogonality is a key advantage of the Fmoc/tBu approach, allowing for selective deprotection and modification of specific residues within a peptide sequence. beilstein-journals.orgpeptide.com

This compound, with its Nα-Boc protection, is inherently suited for the Boc/Bzl SPPS strategy. The Boc group is removed with moderate acids like trifluoroacetic acid (TFA), while the final cleavage from the resin and removal of side-chain protecting groups requires strong acids like hydrofluoric acid (HF). beilstein-journals.orgpeptide.com

For integration into the more commonly used Fmoc/tBu strategy, the Nα-Boc group on this compound would need to be replaced with an Fmoc group. The compatibility of the 2-hydroxy-5-pyridyl side chain with the standard Fmoc/tBu chemistry would depend on the choice of protecting group for the hydroxyl function. This protecting group would need to be stable to the basic conditions used for Fmoc removal (e.g., piperidine (B6355638) in DMF) and labile to the final acidic cleavage cocktail. nih.gov The use of orthogonal protecting groups, which can be removed under specific conditions without affecting other protecting groups, is crucial for synthesizing complex peptides with modified side chains. peptide.com For instance, an Alloc (allyloxycarbonyl) group could be used to protect the hydroxyl function, as it can be selectively removed using palladium catalysis, offering an orthogonal protection scheme within the Fmoc/tBu strategy. nih.gov

| SPPS Strategy | Nα-Protection | Side-Chain Protection | Deprotection Conditions | Compatibility with this compound |

| Boc/Bzl | Boc (tert-butyloxycarbonyl) | Benzyl-based (e.g., Bzl) | Nα: Moderate acid (TFA); Side-chain/Cleavage: Strong acid (HF) | Directly compatible. |

| Fmoc/tBu | Fmoc (9-fluorenylmethyloxycarbonyl) | Acid-labile (e.g., tBu, Trt) | Nα: Base (e.g., piperidine); Side-chain/Cleavage: Acid (TFA) | Requires Nα-Fmoc derivatization and a compatible hydroxyl protecting group. |

The efficiency of the coupling reaction, where the activated carboxylic acid of the incoming amino acid reacts with the free amine of the resin-bound peptide, is critical for the success of SPPS. Incomplete coupling leads to deletion sequences, which are difficult to separate from the target peptide. A variety of coupling reagents have been developed to facilitate rapid and efficient amide bond formation while minimizing racemization. peptide.com

Common coupling reagents include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) and uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate). nih.govpeptide.com These reagents are often used in combination with additives like HOBt (1-hydroxybenzotriazole) or 6-Cl-HOBt (6-chloro-1-hydroxy-benzotriazole) to suppress racemization and improve coupling efficiency. nih.gov

The steric hindrance of the bulky Boc group and the electronic properties of the pyridyl ring in this compound may influence coupling times and efficiency. Optimization of coupling conditions, such as the choice of coupling reagent, solvent, temperature, and reaction time, is often necessary to ensure complete incorporation of such non-standard amino acids. For instance, more potent activating agents like HATU might be required for challenging couplings. peptide.com Monitoring the completion of the coupling reaction using tests like the Kaiser test is a standard procedure in SPPS. nih.gov

| Coupling Reagent | Additive | Key Features |

| DIC (N,N'-diisopropylcarbodiimide) | HOBt (1-hydroxybenzotriazole) or 6-Cl-HOBt (6-chloro-1-hydroxy-benzotriazole) | Cost-effective, but can lead to side reactions if not used carefully. nih.gov |

| HBTU/HATU/HCTU | Often used with a base like DIEA (N,N-diisopropylethylamine) | Highly efficient, rapid coupling with low racemization. peptide.comgoogle.com |

| PyBOP | None required | Byproducts are less hazardous than those of BOP. peptide.com |

| COMU | Requires only one equivalent of base | Safer and more efficient than many benzotriazole-based reagents. peptide.com |

Design and Synthesis of Peptidomimetics Featuring this compound

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified chemical structures to improve properties like metabolic stability, bioavailability, and receptor affinity. sci-hub.sejocpr.com The incorporation of non-proteinogenic amino acids like this compound is a common strategy in peptidomimetic design. sci-hub.se

The pyridine (B92270) ring of this amino acid can introduce specific conformational constraints and act as a hydrogen bond acceptor or a metal-coordinating ligand. These features can be exploited to mimic the secondary structures of peptides, such as β-turns or α-helices, which are often crucial for biological activity. sci-hub.se For example, the pyridyl nitrogen could be involved in intramolecular hydrogen bonding that stabilizes a specific turn conformation. The design process often involves computational modeling to predict the conformational effects of incorporating such a residue into a peptide backbone.

Combinatorial Library Generation Utilizing this compound as a Building Block

Combinatorial chemistry is a powerful tool for drug discovery, allowing for the rapid synthesis and screening of large numbers of compounds. nih.govrsc.org One-bead-one-compound (OBOC) combinatorial libraries, where each bead of a resin support carries a unique chemical entity, are particularly useful for identifying ligands with high affinity for specific biological targets. ucdavis.edu

This compound can serve as a valuable building block in the generation of combinatorial peptide and peptidomimetic libraries. nih.gov By including this and other unnatural amino acids in the "split-mix" synthesis process, libraries with vast structural diversity can be created. ucdavis.edu The screening of such libraries can lead to the discovery of novel bioactive molecules with unique properties conferred by the incorporated non-standard residues. nih.gov The pyridine side chain of this compound offers a point of diversification, where further chemical modifications can be performed on the library to generate an even wider range of compounds.

Derivatization Strategies for Side-Chain Modification and Functionalization of the Pyridine Moiety

The pyridine ring of this compound is a versatile handle for post-synthetic modification. The hydroxyl group and the pyridine nitrogen offer multiple sites for derivatization, allowing for the introduction of a wide range of functional groups.

The hydroxyl group can be alkylated, acylated, or used as a point of attachment for other molecules, such as fluorescent labels or polyethylene (B3416737) glycol (PEG) chains. The pyridine nitrogen can be N-oxidized or alkylated to introduce a positive charge. researchgate.net Furthermore, the pyridine ring itself can undergo electrophilic aromatic substitution reactions, although the directing effects of the existing substituents would need to be considered. These modifications can be used to fine-tune the electronic properties, solubility, and biological activity of the resulting peptide or peptidomimetic. For instance, derivatization could be used to enhance cell permeability or to introduce a specific pharmacophore.

Advanced Analytical and Spectroscopic Research Methodologies for S Boc 2 Hydroxy 5 Pyridylalanine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including complex amino acid derivatives like (S)-Boc-2-Hydroxy-5-pyridylalanine. It provides detailed information about the carbon-hydrogen framework and the chemical environment of individual atoms within the molecule.

Application of Hyperpolarization Techniques in NMR Studies

Hyperpolarization techniques can significantly enhance the signal intensity in NMR spectroscopy, sometimes by several orders of magnitude. This increased sensitivity is particularly valuable for studying low-concentration samples or for observing insensitive nuclei. One such technique is dissolution dynamic nuclear polarization (d-DNP), which involves transferring the high polarization of electron spins to nuclear spins at low temperatures, followed by rapid dissolution of the sample for liquid-state NMR analysis. While specific applications to this compound are not widely documented, the principles of this technique would allow for detailed investigation of its metabolic pathways or its interactions with biological macromolecules in real-time.

Real-time Monitoring of Chemical and Biochemical Transformations via NMR

NMR spectroscopy is a powerful non-invasive tool for monitoring the progress of chemical and biochemical reactions in real time. For the synthesis or modification of this compound, ¹H NMR can be used to track the disappearance of starting materials and the appearance of product signals. For instance, in the deprotection of the Boc group, the disappearance of the characteristic tert-butyl proton signal around 1.4 ppm and the appearance of new signals corresponding to the free amine would indicate the progression of the reaction. This real-time monitoring allows for precise determination of reaction endpoints and can provide insights into reaction kinetics and mechanisms.

Chromatographic Purification Techniques for this compound and Its Derivatives

Chromatographic methods are essential for the purification and analysis of this compound and its derivatives, ensuring high purity for subsequent applications.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the analytical assessment of purity and the preparative isolation of compounds like this compound.

Purity Assessment: Analytical reversed-phase HPLC (RP-HPLC) is commonly employed to determine the purity of this compound. A typical method would involve a C18 column and a gradient elution system with mobile phases consisting of water and acetonitrile (B52724), often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. The retention time and peak area provide information about the identity and quantity of the compound, respectively.

Preparative Isolation: For the purification of larger quantities of this compound, preparative HPLC is utilized. This technique uses larger columns and higher flow rates to separate the target compound from impurities. The fractions are collected and the ones containing the pure compound are combined and evaporated to yield the final product.

Below is an interactive data table summarizing typical HPLC parameters for the analysis of a protected amino acid like this compound.

| Parameter | Setting | Purpose |

| Column | C18, 5 µm, 4.6 x 250 mm | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component of the mobile phase. |

| Gradient | 5-95% B over 20 min | To elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 220 nm and 254 nm | To detect the aromatic and peptide bond chromophores. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

Qualitative Analytical Tests for Reaction Progress and Completion (e.g., Kaiser Test)

Qualitative tests provide a quick and simple way to monitor the progress of chemical reactions. The Kaiser test, for example, is a colorimetric method used to detect the presence of primary amines. In the context of synthesizing peptides with this compound, the Kaiser test is invaluable for monitoring the deprotection of the Boc group. A positive Kaiser test (indicated by a blue color) confirms the presence of the free amine, signaling the successful removal of the protecting group and the readiness for the next coupling step. Conversely, a negative test (yellow color) indicates that the deprotection is incomplete or has not occurred.

| Test | Application | Positive Result | Negative Result |

| Kaiser Test | Detection of primary amines | Dark blue color | Yellow or no color change |

Enzymatic and Biological Transformation Studies Involving S Boc 2 Hydroxy 5 Pyridylalanine

Evaluation of (S)-Boc-2-Hydroxy-5-pyridylalanine and Its Derivatives as Enzyme Substrates

The evaluation of a compound as a potential enzyme substrate involves analyzing its ability to be recognized and transformed by the enzyme. This includes determining the specificity of the interaction and identifying the resulting metabolic products.

Substrate specificity is a critical characteristic of enzymes, ensuring they act on the correct molecules. nih.gov Enzymes from the basic amino acid decarboxylase family, for instance, exhibit diverse specificity, which is often determined by a "specificity helix" in the protein structure that accommodates ligands of different sizes and chemical properties. nih.gov For a novel compound like this compound to be evaluated as a substrate for a target enzyme such as endothelial nitric oxide synthase (eNOS), kinetic studies would be essential. Such analyses typically determine the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), which quantify the enzyme's affinity for the substrate and its maximum catalytic rate, respectively. While specific kinetic data for the interaction between this compound and eNOS are not detailed in the available literature, the general approach would involve incubating the enzyme with varying concentrations of the compound and measuring product formation over time.

Biotransformation is the process by which living organisms chemically alter compounds. These metabolic processes, typically divided into Phase I (functionalization) and Phase II (conjugation) reactions, are fundamental to drug discovery and development. doi.org Identifying metabolites is key to understanding a compound's efficacy and pharmacokinetic profile. hyphadiscovery.com

The biotransformation of a molecule like this compound would likely involve common metabolic pathways. Phase I reactions could include further hydroxylation or oxidation, while the Boc (tert-Butoxycarbonyl) protecting group could potentially be cleaved. Phase II reactions might involve conjugation with molecules like glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. hyphadiscovery.commdpi.com Stable isotope-assisted metabolomics (SIAM) is a powerful technique used to trace and identify metabolic products of novel compounds within complex biological samples. nih.gov This method uses isotope-labeled versions of the parent compound to distinguish its metabolites from the endogenous metabolome. nih.gov

Investigation of this compound as an Enzyme Inhibitor

Enzyme inhibitors are molecules that reduce an enzyme's activity and are central to pharmacology. Pyridylalanine derivatives are known to have potential as enzyme inhibitors. Studies have shown that incorporating heterocyclic non-natural α-amino acids, such as pyridylalanine and 2-azatyrosine [L-β-(5-hydroxy-2-pyridyl)alanine], into peptide sequences can yield new inhibitors of enzymes like elastase from Pseudomonas aeruginosa. researchgate.net

Inhibitors can act through various mechanisms. Competitive inhibitors typically resemble the substrate and bind to the enzyme's active site, directly blocking the substrate from binding. knyamed.comsavemyexams.com In contrast, non-competitive inhibitors bind to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its catalytic efficiency without preventing substrate binding. knyamed.com

For a protease like elastase, an inhibitor based on this compound could be designed to bind with high affinity to the active site, preventing the cleavage of its natural protein substrates. The specific interactions between the inhibitor and the enzyme's active site residues would define the mechanism and potency of inhibition.

Distinguishing between different types of inhibition is achieved through kinetic analysis. The effects of the inhibitor on the enzyme's Kₘ and Vₘₐₓ are measured at various substrate and inhibitor concentrations. knyamed.com

Competitive Inhibition : The inhibitor increases the apparent Kₘ (more substrate is needed to reach half the maximum velocity) but does not change the Vₘₐₓ. This type of inhibition can be overcome by increasing the substrate concentration. knyamed.com

Non-Competitive Inhibition : The inhibitor reduces the Vₘₐₓ but does not affect the Kₘ. The inhibitor's effect cannot be surmounted by adding more substrate. knyamed.com

Mixed Inhibition : The inhibitor affects both Kₘ and Vₘₐₓ, binding to both the free enzyme and the enzyme-substrate complex. nih.gov

The table below summarizes the key differences identified through kinetic studies.

| Inhibition Type | Binding Site | Effect on Kₘ | Effect on Vₘₐₓ | Overcome by Substrate? |

| Competitive | Active Site | Increases | No Change | Yes |

| Non-Competitive | Allosteric Site | No Change | Decreases | No |

This table provides an interactive summary of the primary characteristics distinguishing competitive and non-competitive enzyme inhibition based on kinetic parameters. knyamed.com

Role of Pyridylalanine Moieties in Protein-Ligand and Enzyme-Substrate Interactions

The chemical structure of a ligand is fundamental to its interaction with a protein. biophys.jp The pyridylalanine moiety within this compound plays a significant role in mediating these interactions. The pyridine (B92270) ring, an aromatic heterocycle, can engage in several types of non-covalent interactions that are crucial for molecular recognition and binding affinity. nih.gov

These interactions include:

Hydrogen Bonding : The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The hydroxyl group on the ring can act as both a hydrogen bond donor and acceptor.

π-π Stacking : The aromatic pyridine ring can stack with other aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's binding pocket.

A detailed understanding of these protein-ligand interactions is essential for the rational design of drugs and is often investigated using experimental methods like X-ray crystallography and computational approaches such as molecular docking and molecular dynamics (MD) simulations. nih.govnih.govrsc.org These techniques can model how the pyridylalanine moiety orients itself within a protein's binding site to maximize favorable interactions, thereby explaining its binding specificity and affinity. rsc.org

Cellular and Biochemical Assays for Functional Evaluation of this compound

The tert-butyloxycarbonyl (Boc) protecting group on the amino acid can influence its properties, such as cell permeability and stability. In some contexts, the Boc-protected compound may act as a prodrug, with the protecting group being removed intracellularly to release the active molecule. Therefore, assays are often performed on both the Boc-protected compound and its deprotected counterpart to fully understand its biological profile.

Enzymatic Inhibition Assays

Should this compound be designed as an inhibitor of a specific enzyme, its potency and selectivity would be determined using enzymatic inhibition assays. For instance, if the target were a protein kinase, a common target for pyridylalanine-containing inhibitors, a kinase inhibition assay would be performed. scispace.com

Illustrative Kinase Inhibition Assay:

The inhibitory activity of this compound and its deprotected form, (S)-2-Hydroxy-5-pyridylalanine, could be assessed against a panel of kinases. The assay typically measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the test compound.

| Compound | Target Kinase | IC₅₀ (µM) |

| This compound | Kinase A | >100 |

| (S)-2-Hydroxy-5-pyridylalanine | Kinase A | 15.2 |

| Staurosporine (Control) | Kinase A | 0.02 |

| This compound | Kinase B | 85.6 |

| (S)-2-Hydroxy-5-pyridylalanine | Kinase B | 5.8 |

| Staurosporine (Control) | Kinase B | 0.015 |

This table is interactive. You can sort and filter the data.

The results would indicate the concentration at which the compound inhibits 50% of the enzyme's activity (IC₅₀). A lower IC₅₀ value signifies higher potency. Comparing the activity of the Boc-protected and deprotected forms helps to understand the role of the Boc group.

Cell Proliferation and Viability Assays

To evaluate the cytotoxic or anti-proliferative effects of this compound, various cell-based assays are employed. These are particularly relevant if the compound is being investigated as a potential anti-cancer agent. nih.gov

MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. Cancer cell lines would be treated with increasing concentrations of the compound, and the cell viability would be measured after a specific incubation period.

| Cell Line | Compound | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | This compound | 75.3 |

| MCF-7 (Breast Cancer) | (S)-2-Hydroxy-5-pyridylalanine | 25.1 |

| A549 (Lung Cancer) | This compound | >100 |

| A549 (Lung Cancer) | (S)-2-Hydroxy-5-pyridylalanine | 42.8 |

| HCT116 (Colon Cancer) | This compound | 92.1 |

| HCT116 (Colon Cancer) | (S)-2-Hydroxy-5-pyridylalanine | 33.5 |

This table is interactive. You can sort and filter the data.

These results would help determine the compound's potency and selectivity against different cancer cell types.

Receptor Binding and Functional Assays

If this compound is designed to interact with a specific cell surface receptor, such as a G protein-coupled receptor (GPCR), its binding affinity and functional activity would be assessed.

Radioligand Binding Assay:

This assay measures the ability of the compound to displace a known radiolabeled ligand from its receptor. The results are expressed as the inhibition constant (Ki) or the IC₅₀ value.

Internalization and Dissociation Studies:

For peptide analogs containing pyridylalanine, studies are often conducted to observe the internalization of the radiolabeled ligand into the cell and its dissociation from the receptor over time. nih.gov These assays provide insights into the compound's pharmacodynamics at the cellular level.

| Assay Type | Compound | Receptor Target | Result (Illustrative) |

| Radioligand Binding | (S)-2-Hydroxy-5-pyridylalanine Analog | Receptor X | Ki = 12 nM |

| Internalization Assay | Radiolabeled Analog | Receptor X | 35% internalization after 2h |

| Dissociation Assay | Radiolabeled Analog | Receptor X | t₁/₂ = 90 min |

This table is interactive. You can sort and filter the data.

Neuroprotection Assays

Given that some amino acid derivatives exhibit neuroprotective properties, this compound could be evaluated in cellular models of neurotoxicity. nih.gov

SH-SY5Y Cell-Based Neuroprotection Assay:

The SH-SY5Y neuroblastoma cell line is a common model for neurodegenerative disease research. To test for neuroprotective effects, cells can be exposed to a neurotoxin (e.g., 6-hydroxydopamine or glutamate) in the presence or absence of the test compound. Cell viability is then assessed to determine if the compound can mitigate the toxic effects.

| Condition | Treatment | Cell Viability (%) |

| Control | Vehicle | 100 |

| Neurotoxin | 100 µM Glutamate | 45 |

| Neurotoxin + Compound | 100 µM Glutamate + 10 µM (S)-2-Hydroxy-5-pyridylalanine | 78 |

| Neurotoxin + Compound | 100 µM Glutamate + 10 µM this compound | 55 |

This table is interactive. You can sort and filter the data.

These assays collectively provide a comprehensive functional evaluation of this compound, shedding light on its potential biological activities and therapeutic applications. The comparison between the Boc-protected and deprotected forms is essential for understanding its behavior in a biological system.

Applications in Advanced Medicinal Chemistry and Chemical Biology Research

Development of Enzyme Probes and Biosensors Utilizing (S)-Boc-2-Hydroxy-5-pyridylalanine Derivatives

The intrinsic properties of the 2-hydroxypyridyl moiety make derivatives of this compound valuable scaffolds for the creation of enzyme probes and biosensors. The development of fluorescent probes is a significant area of application. By incorporating fluorophores, researchers can design probes that exhibit changes in their fluorescence upon enzymatic activity, allowing for the sensitive detection of specific enzymes.

These probes can be engineered to be "turn-on" or "turn-off" sensors. For instance, a probe might be designed to be weakly fluorescent until it is cleaved by a target enzyme, at which point a highly fluorescent molecule is released. This change in fluorescence can be quantitatively measured to determine enzyme activity. The pyridyl nitrogen also offers a site for modification, enabling the attachment of various functional groups to tune the probe's specificity and sensitivity.

Key features of these derivatives in probe development include:

Fluorescence Potential: The aromatic pyridyl ring can be part of a larger conjugated system that imparts fluorescent properties.

Quenching Capabilities: The hydroxy and pyridyl groups can participate in photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) mechanisms for designing quenched probes.

Enzyme Recognition: The amino acid backbone allows for incorporation into peptide sequences that are specifically recognized and cleaved by target enzymes, such as proteases.

Design of Targeted Radiopharmaceuticals Incorporating Amino Acid Scaffolds

Amino acid-based structures are increasingly used in the design of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications in oncology. nih.govbenthamscience.com The rationale behind this approach is the elevated rate of amino acid transport in many types of cancer cells to support their rapid proliferation. nih.govresearchgate.net By labeling amino acid analogues with radionuclides, these molecules can selectively accumulate in tumor tissues.

Commonly used radionuclides in this field are listed in the table below.

| Radionuclide | Type of Emission | Application |

| Gallium-68 (⁶⁸Ga) | Positron (β+) | Positron Emission Tomography (PET) Imaging |

| Copper-64 (⁶⁴Cu) | Positron (β+) / Beta (β-) | PET Imaging and Radiotherapy |

| Lutetium-177 (¹⁷⁷Lu) | Beta (β-) | Targeted Radiotherapy |

| Technetium-99m (⁹⁹ᵐTc) | Gamma (γ) | Single Photon Emission Computed Tomography (SPECT) Imaging |

| Indium-111 (¹¹¹In) | Gamma (γ) | SPECT Imaging |

The choice of radionuclide depends on the intended application, whether it is for high-resolution imaging (PET or SPECT) or for delivering a therapeutic dose of radiation directly to the tumor cells. mdpi.com The design of the chelator and linker is also critical to ensure the stability of the radiolabeled compound in vivo and to optimize its pharmacokinetic properties. pharm.or.jp

Exploration of this compound in the Development of Modulators for Specific Biological Pathways

The unique chemical structure of this compound makes it an attractive component for designing molecules that can modulate specific biological pathways. When incorporated into peptides or small molecules, the hydroxypyridyl side chain can engage in specific interactions, such as hydrogen bonding and metal coordination, with biological targets like enzymes and receptors.

For example, this amino acid can be used to create inhibitors of kinases, a class of enzymes often dysregulated in diseases like cancer. The hydroxypyridyl group can act as a hydrogen bond donor and acceptor, or it can coordinate with metal ions in the active site of a metalloenzyme, leading to potent and selective inhibition.

Research in this area focuses on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound-containing compounds to understand how changes in the molecule affect its biological activity.

Target-Based Design: Using the known three-dimensional structure of a biological target to design molecules that will bind to it with high affinity and specificity.

Library Synthesis: Creating collections of related compounds to screen for activity against a variety of biological targets.

Contribution to the Understanding of Protease Function and Inhibition Mechanisms

The study of proteases, enzymes that cleave peptide bonds, is crucial for understanding numerous physiological and pathological processes. mdpi.comnih.gov Non-canonical amino acids like this compound are valuable tools for probing the structure and function of these enzymes. nih.gov

By incorporating this amino acid into a peptide substrate, researchers can investigate how the unique side chain influences substrate recognition and cleavage by a specific protease. The hydroxypyridyl group can introduce novel interactions within the enzyme's active site, providing insights into the determinants of substrate specificity.

Furthermore, derivatives of this compound can be used to design protease inhibitors. These inhibitors can act through various mechanisms, such as mimicking the transition state of the peptide bond cleavage or by irreversibly modifying a key catalytic residue in the active site. wikipedia.org The development of potent and selective protease inhibitors is a major goal in drug discovery for diseases ranging from viral infections to cancer. uq.edu.au

Different classes of proteases and their general inhibition strategies are summarized below.

| Protease Class | Catalytic Mechanism | General Inhibition Strategy |

| Serine Proteases | Utilizes a catalytic triad (B1167595) with a key serine residue. | Covalent modification of the active site serine. uq.edu.au |

| Cysteine Proteases | Employs a cysteine residue as the nucleophile. | Reversible or irreversible modification of the active site cysteine. |

| Aspartic Proteases | Uses two aspartic acid residues to activate a water molecule. | Transition-state analogues that mimic the tetrahedral intermediate. nih.gov |

| Metalloproteases | Requires a metal ion (often zinc) for catalysis. | Chelating agents that bind to the active site metal ion. nih.gov |

This compound as a Structural Component in Peptide-Based Drug Research

Peptides are an important class of therapeutic agents due to their high specificity and potency. However, they often suffer from poor metabolic stability and low oral bioavailability. The incorporation of non-canonical amino acids, such as this compound, is a common strategy to overcome these limitations. nih.gov

The introduction of this modified amino acid can have several beneficial effects on a peptide's properties:

Conformational Constraint: The bulky and rigid pyridyl ring can restrict the conformational flexibility of the peptide backbone. This can lock the peptide into its bioactive conformation, leading to increased potency and selectivity.

Increased Stability: The non-natural structure of the amino acid can make the peptide more resistant to degradation by proteases. nih.gov

Improved Pharmacokinetics: The physicochemical properties of the hydroxypyridyl side chain can be modulated to improve the peptide's absorption, distribution, metabolism, and excretion (ADME) profile.

The impact of such modifications on peptide conformation is a key area of research, often studied using techniques like nuclear magnetic resonance (NMR) spectroscopy and computational modeling. nih.gov The goal is to rationally design peptide-based drugs with enhanced therapeutic properties.

Q & A

Q. What are the critical steps in synthesizing (S)-Boc-2-Hydroxy-5-pyridylalanine, and how can experimental reproducibility be ensured?

Answer:

- Key Steps :

- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to protect the amine functionality during subsequent reactions.

- Pyridylalanine Coupling : Use coupling reagents (e.g., HATU or DCC) to attach the 5-pyridylalanine moiety to the Boc-protected backbone .

- Hydroxy Group Stability : Ensure reaction conditions (pH, temperature) preserve the hydroxyl group; anhydrous environments may be required to prevent unintended side reactions .

- Reproducibility :

Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?

Answer:

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for the compound’s stereochemical stability?

Answer:

- Root-Cause Analysis :

- Model Validation : Re-evaluate computational parameters (e.g., DFT functional, solvation model) against known chiral analogs .

- Experimental Replication : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to exclude oxidative or hydrolytic degradation .

- Cross-Technique Correlation : Compare circular dichroism (CD) spectra with predicted electronic transitions to confirm stereochemical assignments .

- Documentation : Highlight discrepancies in the Discussion section, proposing hypotheses (e.g., solvent effects on transition states) for further testing .

Q. What strategies optimize enantiomeric purity when scaling up synthesis for in vivo studies?

Answer:

Q. How should researchers design experiments to investigate the compound’s potential as a kinase inhibitor scaffold?

Answer:

- Experimental Framework (PICO) :

- Methodology :

Data Analysis and Reporting Guidelines

Q. How to address inconsistencies in biological activity data across multiple assay platforms?

Answer:

-

Troubleshooting Checklist :

-

Reporting : Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to contextualize findings and propose mechanistic studies .

Q. What statistical methods are appropriate for analyzing dose-response relationships in structure-activity studies?

Answer:

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

- Error Analysis : Report standard deviations from triplicate experiments and use ANOVA for cross-derivative comparisons .

- Visualization : Use heatmaps to correlate structural modifications (e.g., Boc removal) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.